1-(2-Amino-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Amino-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound features an amino group, a mercapto group, and a propanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Amino-5-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization and subsequent reduction steps . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Amino-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions include disulfides, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Amino-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s functional groups make it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism by which 1-(2-Amino-5-mercaptophenyl)propan-1-one exerts its effects depends on its interaction with molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1-(2-Amino-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
- 1-(2-Amino-4-mercaptophenyl)propan-1-one
- 1-(2-Amino-6-mercaptophenyl)propan-1-one
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
These compounds share similar structural features but differ in the position of functional groups, which can influence their reactivity and applications. The unique combination of amino and mercapto groups in this compound makes it particularly versatile and valuable in various fields .
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(2-amino-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2,10H2,1H3 |
InChI Key |
QOBYJYFOFBWYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)N |
Origin of Product |
United States |
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